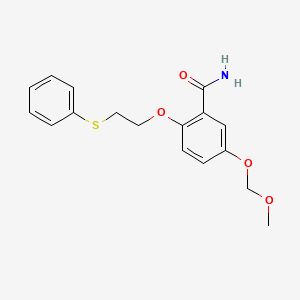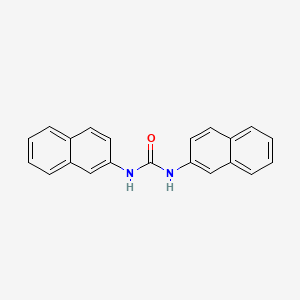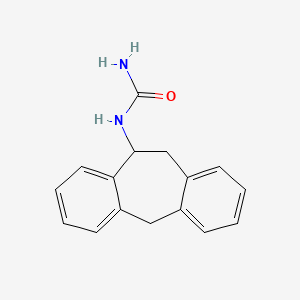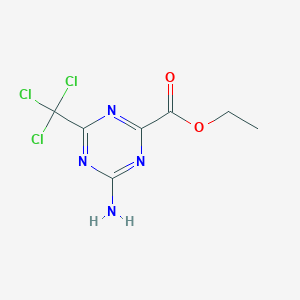![molecular formula C22H38N2O4 B14697282 2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione CAS No. 27620-95-7](/img/structure/B14697282.png)
2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,13-Dioxa-10,21-diazatricyclo[18222~9,12~]hexacosane-3,14-dione is a complex organic compound with the molecular formula C24H42N2O4 It is characterized by its unique tricyclic structure, which includes two oxygen atoms and two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions to form the tricyclic structure. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxygenated derivatives, while reduction could produce amine or alcohol derivatives.
科学的研究の応用
2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism by which 2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its application, whether in a biological system or a chemical reaction.
類似化合物との比較
Similar Compounds
2,5-Dioxa-13,17-diazatricyclo[17.4.0.0~6,11~]tricosa-6,8,10,12,17,19,21,23(1)-octaene: Another tricyclic compound with a similar structure but different functional groups.
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane: A compound with a related bicyclic structure and multiple oxygen atoms.
Uniqueness
What sets 2,13-Dioxa-10,21-diazatricyclo[18222~9,12~]hexacosane-3,14-dione apart is its specific arrangement of atoms and the presence of both oxygen and nitrogen in its tricyclic framework
特性
CAS番号 |
27620-95-7 |
|---|---|
分子式 |
C22H38N2O4 |
分子量 |
394.5 g/mol |
IUPAC名 |
2,13-dioxa-10,21-diazatricyclo[18.2.2.29,12]hexacosane-3,14-dione |
InChI |
InChI=1S/C22H38N2O4/c25-21-9-5-1-3-7-17-11-13-20(15-23-17)28-22(26)10-6-2-4-8-18-12-14-19(27-21)16-24-18/h17-20,23-24H,1-16H2 |
InChIキー |
AOLITGQZMOYEMT-UHFFFAOYSA-N |
正規SMILES |
C1CCC2CCC(CN2)OC(=O)CCCCCC3CCC(CN3)OC(=O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Phenol, 4-[(3-methylphenyl)methyl]-](/img/structure/B14697257.png)
![1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane](/img/structure/B14697265.png)




